Bicyclo[3.3.1]nonane-1-carboxamide
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Overview
Description
Bicyclo[3.3.1]nonane-1-carboxamide is a compound that belongs to the bicyclo[3.3.1]nonane family, which is known for its unique structural features and significant biological activities. The bicyclo[3.3.1]nonane scaffold is found in various natural products and synthetic compounds, making it an attractive target for research in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.3.1]nonane-1-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . Another well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . Additionally, palladium-catalyzed amination reactions in the bicyclo[3.3.1]nonane series have been widely investigated .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to enhance its biological activity and applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield bicyclo[3.3.1]nonane-1-carboxylic acid, while reduction reactions can produce bicyclo[3.3.1]nonane-1-methanol .
Scientific Research Applications
Bicyclo[3.3.1]nonane-1-carboxamide has a wide range of scientific research applications due to its unique structural features and biological activities. In chemistry, it is used as a building block for synthesizing complex molecules and as a ligand in asymmetric catalysis . In biology and medicine, derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents, ion receptors, and molecular tweezers . Additionally, the compound’s structural rigidity and stability make it suitable for use in material science and nanotechnology .
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, some derivatives of bicyclo[3.3.1]nonane have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-1-carboxamide can be compared with other similar compounds, such as bicyclo[3.3.1]nonane-3,7-dione and 9-oxa-3,7-dithiabicyclo[3.3.1]nonane . These compounds share the bicyclo[3.3.1]nonane scaffold but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific amide functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUUCPQLPWUUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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